Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5ba)- (9CI) Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5ba)- (9CI)
Brand Name: Vulcanchem
CAS No.: 189040-17-3
VCID: VC0069997
InChI: InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10+/m1/s1
SMILES: CC1CCC(C1=CC=O)C(C)C
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5ba)- (9CI)

CAS No.: 189040-17-3

Main Products

VCID: VC0069997

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5ba)- (9CI) - 189040-17-3

CAS No. 189040-17-3
Product Name Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5ba)- (9CI)
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde
Standard InChI InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10+/m1/s1
Standard InChIKey PFIRWKIUFQHTJL-CZHASVRMSA-N
Isomeric SMILES C[C@@H]\1CC[C@H](/C1=C/C=O)C(C)C
SMILES CC1CCC(C1=CC=O)C(C)C
Canonical SMILES CC1CCC(C1=CC=O)C(C)C
PubChem Compound 10583190
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator